

Review of literature on 3-Methyl-2-butenal research

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Compound of Interest

Compound Name: 3-Methyl-2-butenal

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An In-depth Technical Guide to 3-Methyl-2-butenal Research

This technical guide provides a comprehensive review of the existing literature on **3-Methyl-2-butenal** (also known as prenal or 3-methylcrotonaldehyde), a significant α,β -unsaturated aldehyde. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, biological activities, and analytical methodologies.

Chemical and Physical Properties

3-Methyl-2-butenal is a colorless to faint yellowish liquid with a pungent odor.[1][2] It is a volatile and flammable substance.[1][3] Its core chemical structure consists of a but-2-ene backbone with a methyl substituent at the third carbon and an aldehyde group at the first position, making it an enal.[2][4] This conjugated system of a double bond and a carbonyl group is responsible for its high reactivity.[5]

Table 1: Physical and Chemical Properties of **3-Methyl-2-butenal**

Property	Value	Reference(s)
Molecular Formula	C5H8O	[2][3][5]
Molecular Weight	84.12 g/mol	[2][3][5]
CAS Number	107-86-8	[1]
Appearance	Colorless to faint yellowish liquid	[1][2]
Odor	Pungent	[2]
Melting Point	< -20 °C (calculated -76.8°C)	[1][5]
Boiling Point	134-136 °C	[1][5]
Density	0.870 - 0.883 g/cm ³ at 20°C	[1][2][3]
Water Solubility	110 g/L at 20°C	[1]
Vapor Pressure	7.5 hPa at 20°C	[1]
Flash Point	33.33 - 37 °C	[1][3]
Refractive Index	1.460 - 1.464 at 20°C	[3]

Synthesis and Production

The global production of **3-Methyl-2-butenal** was estimated to be between 6,000 and 13,000 metric tons in 2001.[1] It is primarily used as an intermediate in the synthesis of other commercially valuable chemicals.[1]

Industrial Production

The primary industrial synthesis of **3-Methyl-2-butenal** involves the reaction of isobutene with formaldehyde, followed by an oxidative dehydration step.[1] Production and processing, for instance at BASF AG, are conducted in closed systems to limit occupational exposure.[1] Approximately 99% of the produced **3-Methyl-2-butenal** is further processed to citral, a key component in fragrances and a precursor for Vitamin A synthesis.[1]

Laboratory Synthesis Methods

Several laboratory-scale synthetic routes have been reported:

- **Isomerization of 3-Methyl-3-buten-1-al:** This method involves the isomerization of the less stable 3-Methyl-3-buten-1-al in the presence of either a strong acid or a basic compound at temperatures ranging from 50° to 250°C to yield **3-Methyl-2-butenal** in high purity.[6]
- **Acetal Preparation:** The synthesis of acetals of **3-Methyl-2-butenal**, such as the dimethyl and diethyl acetals, has been described. These reactions typically involve treating **3-Methyl-2-butenal** with an alcohol (e.g., methanol, ethanol) and an orthoformate (e.g., trimethyl orthoformate) in the presence of an acid catalyst like p-toluenesulfonic acid or ammonium nitrate.[7]
- **Biocatalytic Oxidation:** A whole-cell biocatalysis system using E. coli expressing a multifunctional fusion enzyme has been developed for the oxidation of 3-methyl-2-buten-1-ol to **3-methyl-2-butenal**. [8] This method demonstrates high conversion rates and offers a greener alternative to traditional chemical oxidation.[8]

Biological Activity and Toxicology

3-Methyl-2-butenal is a derivative of acrolein and can be formed endogenously through lipid peroxidation or oxidative stress.[3][9] It is considered to have a potential role in human carcinogenesis.[3][9]

Toxicological Profile

The compound exhibits moderate acute toxicity upon oral ingestion and inhalation, and low acute toxicity via dermal application.[1] It is corrosive to the skin and severely irritating to the eyes.[1] Vapors can cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, it has shown skin-sensitizing potential in guinea pig maximization tests.[1]

Table 2: Acute Toxicity Data for **3-Methyl-2-butenal**

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	690 mg/kg bw	[1]
LD50	Rabbit	Dermal	3,400 mg/kg bw	[1]
LC50	Rat	Inhalation	3.7 mg/L (4 hrs)	[1]

Table 3: Ecotoxicity Data for **3-Methyl-2-butenal**

Test	Species	Value	Reference(s)
EC50	Pseudomonas putida	156.25 - 312.5 mg/L	[1]
EC50	Tetrahymena pyriformis (40 hrs)	68.1 mg/L	[1]
MIC	Penicillium chrysogenum (120 hrs)	50 mg/L	[1]

Signaling Pathway Interactions

3-Methyl-2-butenal, as an α,β -unsaturated aldehyde, can interact with cellular nucleophiles, including proteins. A significant biological consequence of this reactivity is the potential disruption of cellular signaling pathways.[9] It has been reported that **3-Methyl-2-butenal** is a poor inactivator of protein tyrosine phosphatases (PTPs).[3][9] The inactivation of PTPs can have profound biological effects due to the disruption of signaling cascades that they regulate. [3][9]

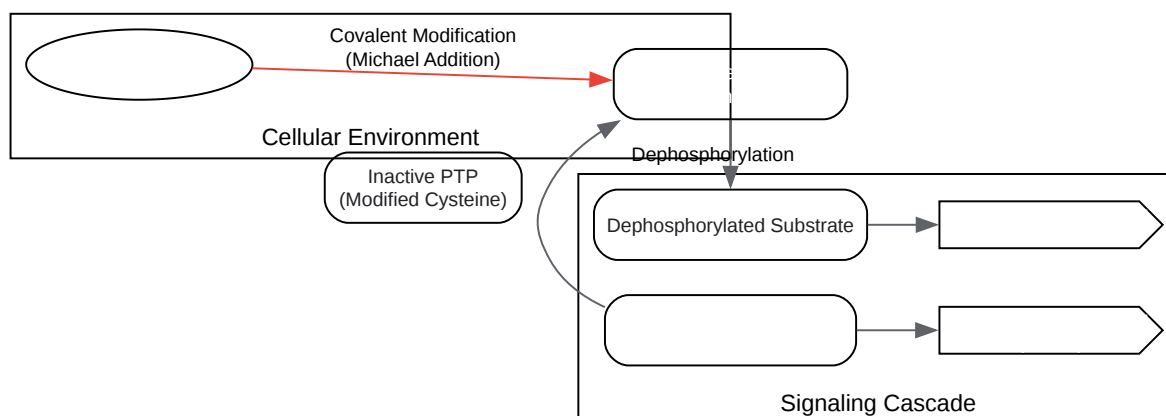


Figure 1: Postulated Interaction of 3-Methyl-2-butenal with Protein Tyrosine Phosphatase (PTP) Signaling.

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Caption: Postulated interaction of **3-Methyl-2-butenal** with Protein Tyrosine Phosphatase (PTP) signaling.

Experimental Protocols

Synthesis of 3-Methyl-2-butenal-diethylacetal

This protocol is adapted from a patented procedure.^[7]

- Reaction Setup: In a suitable reaction vessel, mix **3-Methyl-2-butenal** with ethanol, triethyl orthoformate, and a catalytic amount of phosphoric acid.
- Reaction Conditions: Stir the mixture at room temperature for 40 hours.
- Workup:
 - Transfer the reaction mixture into a separatory funnel containing diethyl ether.
 - Wash the organic layer with 0.5 N aqueous ammonia solution.
 - Dry the organic phase over anhydrous sodium sulfate.

- Purification:
 - Filter to remove the drying agent.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by distillation to obtain **3-Methyl-2-butenal**-diethylacetal (yield: 65%).

Analytical Characterization: GC-MS

The following is a general protocol for the analysis of **3-Methyl-2-butenal** and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).[\[10\]](#)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.
- GC-MS System:
 - GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: Set to 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS System:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

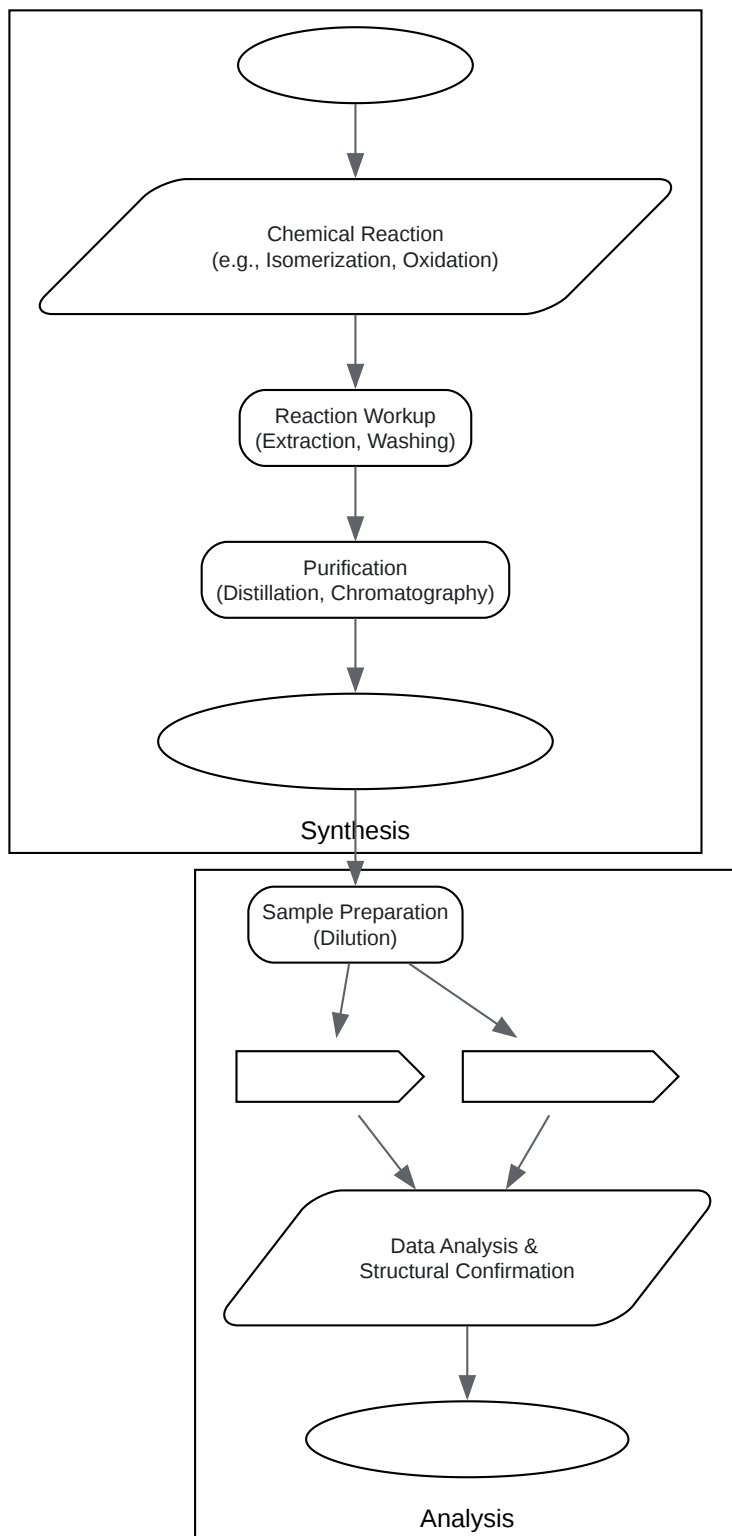


Figure 2: General Experimental Workflow for Synthesis and Analysis.

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Caption: General experimental workflow for the synthesis and analysis of **3-Methyl-2-butenal**.

Conclusion

3-Methyl-2-butenal is a versatile and reactive molecule with significant industrial applications, primarily as a chemical intermediate. Its biological activity, stemming from its α,β -unsaturated aldehyde structure, warrants further investigation, particularly concerning its role in cellular signaling and potential carcinogenicity. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Future research should focus on elucidating the specific mechanisms of its biological actions and developing more sustainable and efficient synthetic methodologies.

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